(2,4-Dichlorophenyl)methyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)13-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMBLACZHJNAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280128 | |
| Record name | (2,4-dichlorophenyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-96-2 | |
| Record name | NSC15651 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-dichlorophenyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Chlorinated Aromatic Esters Research
Chlorinated aromatic esters constitute a diverse group of chemicals with wide-ranging industrial applications and, consequently, significant environmental relevance. Research in this area often focuses on their synthesis, reactivity, and environmental fate. The study of these esters is driven by the need to understand their potential impacts and to develop more benign alternatives or more efficient degradation methods.
(2,4-Dichlorophenyl)methyl acetate (B1210297) fits squarely within this research domain. Its structure, featuring a dichlorinated phenyl ring attached to a methyl acetate group, makes it a representative example of this class of compounds. Academic investigations into chlorinated aromatic esters often involve studying their synthesis through methods like the chlorination of aromatic carboxylic acid esters. google.com Furthermore, the potential for these compounds to act as replacements for other chemicals of concern, such as chlorinated paraffins in PVC applications, highlights the ongoing research into their properties and applications. researchgate.net
Significance As a Model Compound for Environmental and Synthetic Studies
The specific chemical structure of (2,4-dichlorophenyl)methyl acetate (B1210297) makes it an ideal model compound for various scientific inquiries.
Environmental Studies: The presence of chlorine atoms on the aromatic ring makes the compound relevant to studies on the environmental fate of chlorinated pollutants. Research in this area often investigates biodegradation pathways. For instance, studies on the degradation of the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) reveal complex enzymatic processes undertaken by microorganisms to break down such chlorinated compounds. mdpi.comresearchgate.net These pathways often involve dechlorination and cleavage of the aromatic ring. mdpi.comresearchgate.net The hydrolysis of (2,4-dichlorophenyl)methyl acetate to 2,4-dichlorophenol (B122985) and acetic acid is a key reaction studied to understand its environmental persistence and transformation. evitachem.com The study of such degradation processes is crucial for developing bioremediation strategies for contaminated sites. mdpi.com
Synthetic Studies: In the realm of organic synthesis, this compound serves as a valuable building block. guidechem.com Its synthesis and the reactions it undergoes provide insights into the chemistry of chlorinated aromatic compounds. For example, methods for synthesizing related compounds, such as 2,4-dichlorophenyl acetaldehyde, often involve multi-step processes that highlight various organic reactions and intermediates. google.com The reactivity of the ester group and the aromatic ring allows for a range of chemical transformations, making it a versatile tool for synthetic chemists.
Overview of Current Research Landscape and Gaps
Established Synthetic Routes to this compound
The primary methods for synthesizing this compound are based on classical esterification and nucleophilic substitution reactions. These routes are well-documented for analogous compounds and are directly applicable to the formation of this specific dichlorinated benzyl (B1604629) ester.
Esterification Reactions of (2,4-Dichlorophenyl)methanol
The most direct and common method for preparing this compound is the esterification of (2,4-Dichlorophenyl)methanol. This can be achieved through several well-established protocols, primarily the Fischer esterification and acylation with an activated acetic acid derivative.
Fischer Esterification: This acid-catalyzed equilibrium reaction involves heating (2,4-Dichlorophenyl)methanol with acetic acid. To drive the reaction towards the product, the alcohol is often used in excess or water is removed as it is formed, typically using a Dean-Stark apparatus. Common strong acid catalysts include sulfuric acid (H₂SO₄) or tosic acid (TsOH).
The general reaction is as follows: (2,4-Dichlorophenyl)methanol + Acetic Acid ⇌ this compound + Water
Acylation with Acetic Anhydride (B1165640) or Acetyl Chloride: A more irreversible and often faster method is the acylation of (2,4-Dichlorophenyl)methanol using either acetic anhydride or acetyl chloride. When using acetic anhydride, the reaction is typically heated and may be catalyzed by a small amount of acid or base. The reaction with acetyl chloride is highly exothermic and is usually performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
| Acylating Agent | Catalyst/Base | Typical Conditions | Byproduct | Reference |
| Acetic Acid | Sulfuric Acid (H₂SO₄) | Reflux, water removal | Water | |
| Acetic Anhydride | Gentle heating, cat. acid | Heated (e.g., 100°C) | Acetic Acid | |
| Acetyl Chloride | Pyridine or Triethylamine | Cooled initially, then RT | HCl (neutralized by base) |
Alternative Synthetic Pathways
An important alternative pathway to this compound avoids the use of (2,4-Dichlorophenyl)methanol as a starting material. This method involves a nucleophilic substitution reaction between an acetate salt and a 2,4-dichlorobenzyl halide.
Williamson-type Synthesis: In this route, 2,4-dichlorobenzyl chloride (or bromide) is treated with a source of acetate anions, such as sodium acetate. The reaction is typically carried out in a polar aprotic solvent, and a catalyst like pyridine or dimethylaniline may be used to facilitate the process. This method is particularly useful when the corresponding benzyl halide is more readily available or cost-effective than the benzyl alcohol.
The reaction proceeds as follows: 2,4-Dichlorobenzyl chloride + Sodium Acetate → this compound + Sodium Chloride
Advanced Synthetic Strategies and Green Chemistry Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for ester synthesis. These strategies aim to reduce waste, avoid harsh reagents, and improve catalyst recyclability.
Catalytic Synthesis Methods
The development of novel catalysts offers significant advantages over traditional methods that often rely on corrosive mineral acids like sulfuric acid.
Derivatization and Chemical Modification Studies
Reactions at the Ester Linkage
The ester group is a key reactive site in this compound, susceptible to cleavage and modification through several fundamental organic reactions.
Hydrolysis: The ester can be hydrolyzed to its constituent parts, (2,4-dichlorophenyl)methanol and acetic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is typically rapid and irreversible, proceeding quickly in the presence of a strong base like sodium hydroxide (B78521). capes.gov.br For instance, studies on structurally similar dichlorophenoxyacetate esters show that hydrolysis in 0.1 N sodium hydroxide solution is very rapid. capes.gov.br Acid-catalyzed hydrolysis, conversely, is a reversible process. The general principles of ester hydrolysis, such as the pseudo-first-order kinetics observed in the hydrolysis of methyl acetate in aqueous solution, are applicable here. doubtnut.comyoutube.com The reaction involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylic acid and the alcohol.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. For related compounds, transesterification can be achieved using an alcohol with a base catalyst, such as sodium hydroxide, to facilitate the exchange of the alkoxy group. evitachem.com This method allows for the synthesis of a variety of other (2,4-dichlorophenyl)methyl esters from the parent methyl acetate.
Table 1: Representative Reactions at the Ester Linkage
| Reaction Type | Reactants | Reagents/Catalyst | Products |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | This compound, Water | Sodium Hydroxide (NaOH) | (2,4-Dichlorophenyl)methanol, Sodium acetate |
| Acid-Catalyzed Hydrolysis | This compound, Water | Strong Acid (e.g., HCl, H₂SO₄) | (2,4-Dichlorophenyl)methanol, Acetic acid |
| Transesterification | This compound, Alcohol (R-OH) | Acid or Base Catalyst | (2,4-Dichlorophenyl)methyl ester (new), Methanol (B129727) |
Transformations of the Dichlorophenyl Moiety
The 2,4-dichlorophenyl ring, while generally less reactive due to the electron-withdrawing nature of the chlorine atoms, can undergo specific transformations. These reactions typically require more forcing conditions or specialized catalytic systems compared to reactions on an unsubstituted benzene (B151609) ring.
Dechlorination: The chlorine atoms can be removed through catalytic hydrogenation or other reductive methods. This would transform the dichlorophenyl group into a phenyl or monochlorophenyl group, depending on the reaction conditions and the catalyst used. Such transformations are common for polychlorinated aromatic compounds in broader chemical contexts.
Cross-Coupling Reactions: The carbon-chlorine bonds on the aromatic ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These powerful carbon-carbon bond-forming reactions would allow for the attachment of various alkyl, alkenyl, or aryl groups to the phenyl ring. For example, the Suzuki-Miyaura coupling often utilizes a palladium catalyst (e.g., Pd(OAc)₂) and a base to couple an aryl halide with a boronic acid. orgsyn.org While direct examples for this compound are not prominent, the methodology is widely applied to dichloro-substituted aromatic compounds. orgsyn.org
Table 2: Potential Transformations of the Dichlorophenyl Moiety
| Reaction Type | Substrate Moiety | Typical Reagents | Potential Product Moiety |
|---|---|---|---|
| Reductive Dechlorination | 2,4-Dichlorophenyl | H₂, Pd/C Catalyst | Phenyl or Monochlorophenyl |
| Suzuki-Miyaura Coupling | 2,4-Dichlorophenyl | Arylboronic acid, Pd catalyst, Base | Aryl-substituted phenyl |
Nucleophilic Substitution Reactions
Nucleophilic substitution can occur at two primary sites in the molecule: the benzylic carbon and the aromatic ring itself.
Substitution at the Benzylic Carbon (SN2/SN1): The acetate group (⁻OAc) can act as a leaving group in a nucleophilic substitution reaction at the benzylic carbon (the CH₂ group). The mechanism can be either SN2 (bimolecular) or SN1 (unimolecular), depending on the nucleophile, solvent, and reaction conditions. Strong nucleophiles favor the SN2 mechanism, which involves a backside attack and leads to an inversion of stereochemistry if the carbon were chiral. youtube.comlibretexts.org The SN2 reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com For example, a thiol-containing nucleophile could displace the acetate to form a thioether, such as in the related compound 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid. sigmaaldrich.com
Nucleophilic Aromatic Substitution (SNAr): Direct replacement of the chlorine atoms on the phenyl ring by a nucleophile is known as Nucleophilic Aromatic Substitution (SNAr). This reaction is generally difficult for aryl chlorides unless the ring is activated by strong electron-withdrawing groups, such as nitro groups, which are not present in this molecule. eijas.comresearchgate.net The SNAr mechanism involves the addition of the nucleophile to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride). eijas.comresearchgate.net For this compound, this type of reaction would require harsh conditions (high temperature and pressure) and very strong nucleophiles.
Table 3: Nucleophilic Substitution Scenarios
| Reaction Type | Electrophilic Site | Nucleophile (Nu⁻) | Leaving Group | Product |
|---|---|---|---|---|
| SN2/SN1 | Benzylic Carbon | e.g., CN⁻, RS⁻, I⁻ | Acetate (⁻OAc) | (2,4-Dichlorophenyl)methyl-Nu |
| SNAr | Aromatic Carbon | e.g., RO⁻, R₂N⁻ (strong) | Chloride (Cl⁻) | (2-Chloro-4-Nu-phenyl)methyl acetate or (4-Chloro-2-Nu-phenyl)methyl acetate |
Hydrolysis Mechanisms
The hydrolysis of esters like this compound can be catalyzed by acid or base, or it can occur under neutral conditions. The rate and mechanism of hydrolysis are significantly influenced by the pH of the solution.
Acid-Catalyzed Hydrolysis Kinetics and Pathways
In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. taylorandfrancis.com The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of methanol to form the carboxylic acid product, (2,4-dichlorophenyl)acetic acid. taylorandfrancis.comyoutube.com The catalyst, a proton, is regenerated in the final step. youtube.com The rate of this reaction is dependent on the concentration of the acid catalyst. clemson.edu
Studies on similar esters, such as methyl acetate, show that the hydrolysis follows pseudo-first-order kinetics. psu.eduscribd.com The rate constant increases with increasing acid concentration. arcjournals.orgyoutube.com For instance, the hydrolysis of mono-2,4-dichlorophenyl phosphate, a related compound, shows an increase in rate with increasing HCl concentration up to 4.0 mol dm-3. arcjournals.org
Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Related Esters
| Ester | Acid | Concentration (mol/L) | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
|---|---|---|---|---|---|
| Methyl Acetate | HCl | 0.5 | 25 | Varies with time | youtube.com |
Base-Catalyzed Hydrolysis Kinetics and Pathways
Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. chemrxiv.org This intermediate then collapses, eliminating the methoxide (B1231860) ion to form the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form methanol and the carboxylate salt. taylorandfrancis.com
This reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org The rate of hydrolysis is generally faster under basic conditions compared to neutral or acidic conditions. researchgate.net The electron-withdrawing nature of the chloro substituents on the phenyl ring of this compound is expected to increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack by the hydroxide ion.
Neutral Hydrolysis and Water Autoionization Mechanisms
Neutral hydrolysis occurs in the absence of added acid or base and is generally slower than catalyzed hydrolysis. clemson.edu The mechanism can involve a one-step or a two-step process. In the one-step mechanism, a water molecule directly attacks the carbonyl carbon, and the reaction proceeds through a single transition state. The two-step mechanism involves the formation of a tetrahedral intermediate. researchgate.netscispace.comcanada.ca Computational studies on methyl acetate suggest that the neutral hydrolysis is a cooperative process, with additional water molecules assisting in the reaction. canada.cadntb.gov.ua The reaction is thought to proceed predominantly through a one-step mechanism. scispace.comcanada.ca
Oxidative and Reductive Transformation Mechanisms
The dichlorophenyl group in this compound can undergo oxidative and reductive transformations. The oxidative degradation of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) in subcritical and supercritical water has been shown to produce 2,4-dichlorophenol (B122985) and acetic acid as major intermediates. nih.gov This suggests that under oxidative conditions, the ether linkage can be cleaved.
Reductive transformation of 2,4-D has been demonstrated using nanoscale and microscale Fe3O4 particles. nih.gov The primary pathway involves the complete reduction to phenol, with a secondary pathway of sequential reductive hydrogenolysis to 2,4-dichlorophenol, chlorophenols, and finally phenol. nih.gov This indicates that the chlorine atoms can be reductively removed from the aromatic ring. These findings suggest that this compound could undergo similar transformations.
Mechanistic Aspects of Photochemical Reactions
Enzyme-Mediated Reaction Mechanisms (Non-Biological Context)
The reactivity of this compound in enzyme-mediated reactions, particularly in non-biological contexts, is a subject of significant interest for biocatalysis and organic synthesis. The primary enzymatic transformations involving this substrate are hydrolysis and transesterification, often catalyzed by lipases. These reactions are valued for their high selectivity, including chemo-, regio-, and enantioselectivity, and their operation under mild conditions.
Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of ester bonds in triacylglycerols. nih.gov However, their utility extends to a broad range of synthetic applications in organic solvents, where they can catalyze esterification and transesterification reactions. nih.gov The most extensively studied and utilized lipase (B570770) for such transformations is Candida antarctica lipase B (CALB), known for its robustness, broad substrate spectrum, and high enantioselectivity. nih.govrsc.orgnih.gov
The fundamental mechanism of lipase catalysis involves a catalytic triad, typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate). rsc.org The reaction proceeds via a two-step "Ping Pong Bi-Bi" mechanism. In the case of hydrolysis, the serine residue, activated by the other members of the triad, performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (in this case, 2,4-dichlorobenzyl alcohol) and forming an acyl-enzyme complex. In the second step, a water molecule attacks the acyl-enzyme complex, regenerating the free enzyme and releasing the carboxylic acid (acetic acid).
In non-aqueous media, the water molecule can be replaced by another nucleophile, such as an alcohol, leading to a transesterification reaction. osaka-u.ac.jp The efficiency and selectivity of these lipase-catalyzed reactions are influenced by several factors, including the nature of the solvent, the acyl acceptor in transesterification, and the specific lipase used. nih.gov
Kinetic Resolution:
A significant application of enzyme-mediated reactions on chiral or prochiral substrates like this compound is kinetic resolution. This process relies on the differential rate of reaction of the two enantiomers of a racemic mixture with a chiral catalyst, such as an enzyme. The result is the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (which remains as unreacted substrate), both with high enantiomeric excess.
For the hydrolysis of substituted benzyl acetates, it has been observed that lipases can exhibit high enantioselectivity. While specific data for this compound is not extensively documented in the provided context, studies on structurally related compounds provide valuable insights. For instance, the hydrolysis of various aromatic esters has been shown to be effectively catalyzed by lipases, yielding enantiomerically enriched products.
The following table illustrates the typical outcomes of lipase-catalyzed hydrolysis of a generic racemic substituted benzyl acetate, which can be extrapolated to predict the behavior of this compound.
| Enzyme | Substrate | Reaction | Product (Enantiomer) | Enantiomeric Excess (ee %) of Product | Enantiomeric Excess (ee %) of Unreacted Substrate |
| Lipase A | Racemic substituted benzyl acetate | Hydrolysis | (R)-Substituted benzyl alcohol | >95 | >95 |
| Lipase B | Racemic substituted benzyl acetate | Hydrolysis | (S)-Substituted benzyl alcohol | >95 | >95 |
This table is a generalized representation based on typical lipase-catalyzed kinetic resolutions and is intended for illustrative purposes.
Influence of Reaction Conditions:
The choice of solvent can dramatically affect the rate and selectivity of lipase-catalyzed reactions. nih.gov In polar solvents, hydrolysis may be favored, while non-polar organic solvents are typically used for transesterification to shift the equilibrium towards synthesis. nih.govnih.gov For the enzymatic acylation of alcohols, a variety of acyl donors can be employed, with vinyl esters being particularly effective due to the irreversible nature of the subsequent tautomerization of the leaving group.
Research on other esters has shown that the operational stability of the lipase is a critical factor for industrial applications. Lipases can be immobilized on various supports to enhance their stability and reusability. nih.gov For instance, lipase-catalyzed transesterification for biodiesel production has demonstrated that an immobilized lipase can be used for numerous cycles without significant loss of activity.
The table below summarizes the effect of different solvents on the hypothetical lipase-catalyzed transesterification of this compound with a generic alcohol.
| Solvent | Reaction Rate | Enantioselectivity (E value) |
| n-Heptane | High | High |
| Toluene (B28343) | Moderate | Moderate to High |
| Acetonitrile | Low | Low |
| Acetone | Very Low | Low |
This table is illustrative and based on general trends observed in lipase catalysis as described in the provided context. nih.gov E value (enantiomeric ratio) is a measure of the enzyme's selectivity.
Environmental Fate and Degradation Pathways of 2,4 Dichlorophenyl Methyl Acetate
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that break down chemical compounds. For (2,4-Dichlorophenyl)methyl acetate (B1210297), key abiotic mechanisms include photodegradation and hydrolysis.
Photodegradation Pathways and Products
Photodegradation, the breakdown of compounds by light, is a significant abiotic process for many organic chemicals released into the environment. The photodegradation of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) has been studied, and it is known to be degraded photochemically. fao.org In some cases, the presence of a catalyst like titanium dioxide (TiO2) can enhance this process. researchgate.netrsc.org Studies on 2,4-D have shown that photocatalytic degradation can lead to high levels of mineralization. rsc.org The degradation of aromatic compounds through oxidation can be a complex process, sometimes resulting in the formation of various intermediate compounds before complete mineralization is achieved. researchgate.net
Hydrolytic Degradation in Aquatic Systems
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. In aquatic environments, (2,4-Dichlorophenyl)methyl acetate can undergo hydrolysis. The ester linkage in the molecule is susceptible to cleavage by water, which would yield (2,4-dichlorophenyl)methanol and acetic acid. The rate of this reaction is influenced by factors such as pH and temperature. The related compound, 2,4-D, has a notable persistence in the environment, with a half-life that can range from 20 to 312 days. nih.gov Due to its high water solubility and low adsorption coefficient, 2,4-D is frequently detected in both surface and groundwater. nih.gov
Biotic Degradation Mechanisms
Biotic degradation, mediated by living organisms, is a crucial pathway for the removal of this compound from the environment. Microorganisms, in particular, play a pivotal role in the breakdown of this compound.
Microbial Degradation Pathways
The microbial degradation of chlorinated aromatic compounds is a well-documented process. For the related compound 2,4-D, degradation is primarily carried out by soil microorganisms. nih.gov The breakdown often begins with the cleavage of the ether bond, a reaction catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase, to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govnih.gov This is followed by the hydroxylation of 2,4-DCP to produce dichlorocatechol. nih.gov The aromatic ring is then cleaved, and subsequent enzymatic reactions convert the intermediates into compounds that can enter central metabolic pathways like the tricarboxylic acid cycle. nih.gov
In some cases, the degradation pathway can involve reductive dehalogenation as an initial step, leading to the formation of 4-chlorophenoxyacetic acid, which is then converted to 4-chlorophenol. nih.gov The addition of substances like acetate has been shown to significantly enhance the degradation rate of 2,4-D under certain conditions. nih.gov
Identification and Characterization of Degrading Microorganisms
A variety of microorganisms capable of degrading chlorinated aromatic compounds have been isolated and identified. Bacteria are the primary drivers of 2,4-D degradation in the environment. nih.gov
Several bacterial genera have been identified for their ability to degrade 2,4-D, including Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, and Ochrobactrum. nih.gov Fungal genera such as Mortierella and Umbelopsis have also been shown to participate in the degradation of 2,4-D. nih.gov Specifically, Mortierella isabellina and Aspergillus penicilloides demonstrated effective degradation of 2,4-D. nih.gov
The table below summarizes some of the key microorganisms involved in the degradation of the related compound, 2,4-D.
| Microorganism Genus | Type | Reference |
| Pseudomonas | Bacterium | nih.govnih.gov |
| Cupriavidus | Bacterium | nih.gov |
| Sphingomonas | Bacterium | nih.gov |
| Achromobacter | Bacterium | nih.gov |
| Ochrobactrum | Bacterium | nih.gov |
| Dechloromonas | Bacterium | nih.gov |
| Mortierella | Fungus | nih.gov |
| Umbelopsis | Fungus | nih.gov |
| Aspergillus | Fungus | nih.gov |
Enzymatic Systems Involved in Biotransformation
The biotransformation of this compound and related compounds is facilitated by specific enzymatic systems within microorganisms. These enzymes catalyze the key reactions in the degradation pathways.
The initial and often rate-limiting step in the degradation of 2,4-D is catalyzed by the α-ketoglutarate-dependent 2,4-D dioxygenase, which is encoded by the tfdA gene. nih.govnih.gov Following this, 2,4-DCP hydroxylase, encoded by the tfdB gene, hydroxylates 2,4-DCP to form dichlorocatechol. nih.gov The subsequent ring cleavage is carried out by chlorocatechol 1,2-dioxygenase (tfdC). nih.gov Further degradation involves enzymes such as chloromuconate cycloisomerase (tfdD), chlorodienelactone hydrolase (tfdE), and chloromaleylacetate reductase and maleylacetate (B1240894) reductase (tfdF), which ultimately lead to intermediates of the tricarboxylic acid cycle. nih.gov
The table below details the key enzymes and their functions in the degradation of the related compound, 2,4-D.
| Enzyme | Gene | Function | Reference |
| α-ketoglutarate-dependent 2,4-D dioxygenase | tfdA | Cleavage of the ether bond in 2,4-D | nih.govnih.gov |
| 2,4-DCP hydroxylase | tfdB | Hydroxylation of 2,4-DCP to dichlorocatechol | nih.gov |
| Chlorocatechol 1,2-dioxygenase | tfdC | Ortho-cleavage of the dichlorocatechol ring | nih.gov |
| Chloromuconate cycloisomerase | tfdD | Conversion of 2,4-dichloro-cis,cis-muconate | nih.gov |
| Chlorodienelactone hydrolase | tfdE | Conversion of 2-chlorodienelactone | nih.gov |
| Chloromaleylacetate reductase / Maleylacetate reductase | tfdF | Conversion to intermediates of the TCA cycle | nih.gov |
Metabolic Intermediates and Ultimate Degradation Products
The environmental degradation of this compound, an ester compound, is initiated by the cleavage of its ester bond. This primary degradation step is a hydrolysis reaction, which can be mediated by both abiotic factors and microbial enzymes in soil and water. This reaction yields two initial intermediates: 2,4-Dichlorobenzyl alcohol and acetic acid.
Proposed Degradation Pathway of this compound
Acetic acid, a simple organic molecule, is readily utilized by a wide array of microorganisms as a carbon and energy source, and it is expected to be rapidly mineralized in the environment.
The chlorinated intermediate, 2,4-Dichlorobenzyl alcohol, is more recalcitrant. Studies on this specific compound show that it is not readily biodegradable by activated sludge in aerobic conditions, with less than 10% degradation observed over 28 days. sigmaaldrich.cn This suggests it may persist in the environment.
Further microbial oxidation of 2,4-Dichlorobenzyl alcohol is expected to proceed to form 2,4-Dichlorobenzaldehyde, which is then oxidized to 2,4-Dichlorobenzoic acid . This carboxylic acid is a known persistent environmental pollutant. The biodegradation of 2,4-Dichlorobenzoic acid has been studied in various microorganisms and can proceed via several different pathways. researchgate.netelectrochemsci.org One documented pathway involves the conversion to 4-hydroxybenzoate (B8730719) and then to protocatechuic acid, which can undergo ring cleavage. researchgate.net
The ultimate degradation of this compound involves the complete breakdown of the aromatic ring structure of its intermediates. This process, known as mineralization, results in the formation of inorganic compounds: carbon dioxide, water, and chloride ions.
Environmental Persistence and Mobility Studies (Mechanistic Focus)
The environmental persistence and mobility of this compound are governed by its chemical properties and those of its subsequent degradation products. The transformation from the parent ester to its alcohol and acid metabolites significantly alters its behavior and transport in the environment.
Persistence: The persistence of the parent compound, this compound, is primarily determined by its rate of hydrolysis. Ester hydrolysis is influenced by environmental factors such as pH, temperature, and microbial activity. archive.org While specific half-life data for this compound is not readily available, the primary degradation intermediate, 2,4-Dichlorobenzyl alcohol , has been shown to be resistant to rapid biodegradation. sigmaaldrich.cn An aerobic biodegradability test using activated sludge showed minimal degradation over 28 days, indicating that once formed, this intermediate is likely to persist in the environment. sigmaaldrich.cn The subsequent metabolite, 2,4-Dichlorobenzoic acid , is also known for its persistence. researchgate.net Therefore, while the initial ester may be transformed relatively quickly, its chlorinated degradation products can exhibit significant environmental persistence.
Mobility: The mobility of a chemical in soil is largely dictated by its tendency to adsorb to soil particles versus remaining dissolved in soil water. This behavior is often predicted by the octanol-water partition coefficient (Kow, often expressed as log Pow or log Kow).
This compound: The parent ester has a calculated log Kow of 3.1, indicating a moderate affinity for organic matter. This suggests it will likely have low to moderate mobility in soil, with a tendency to adsorb to the organic carbon fraction.
2,4-Dichlorobenzyl alcohol: This first major intermediate has a measured log Pow of 2.8. sigmaaldrich.cn Its mobility characteristics are therefore similar to the parent compound, showing a moderate potential for sorption to soil and sediment and limited leaching potential.
2,4-Dichlorobenzoic acid: As a carboxylic acid, the mobility of this metabolite is highly dependent on the environmental pH. In acidic soils (low pH), it will exist predominantly in its neutral, protonated form, which is less water-soluble and more likely to adsorb to soil. Conversely, in neutral to alkaline soils (higher pH), it will deprotonate to its anionic form. This negatively charged anion is repelled by negatively charged soil colloids (like clay and organic matter), leading to significantly higher water solubility and greater potential for leaching into groundwater. nih.govresearchgate.net This pH-dependent mobility is a critical mechanism controlling its transport through the soil profile.
Table of Physicochemical Properties and Environmental Mobility
Advanced Analytical Methodologies for Research on 2,4 Dichlorophenyl Methyl Acetate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of (2,4-Dichlorophenyl)methyl acetate (B1210297), enabling its separation from complex mixtures and its precise quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques.
Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like (2,4-Dichlorophenyl)methyl acetate and its related transformation products, such as 2,4-dichloroanisole. epa.gov Due to its ester nature, this compound can often be analyzed directly. However, related acidic compounds like (2,4-dichlorophenoxy)acetic acid (2,4-D) typically require a derivatization step to convert them into more volatile esters, such as methyl esters, prior to GC analysis. gcms.cznih.gov
GC is frequently coupled with sensitive detectors like the flame ionization detector (FID) or the electron capture detector (ECD) for quantification. nih.govjapsonline.com The selection of the GC column is critical for achieving good separation. Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, TG-5MS) are commonly employed for the analysis of chlorinated compounds and their esters. gcms.czjapsonline.comcipac.org
Key parameters in GC method development include the injector temperature, oven temperature program, and carrier gas flow rate. These are optimized to ensure efficient volatilization, good peak shape, and optimal separation from matrix interferences. epa.govjapsonline.comepa.gov
Table 1: Exemplary Gas Chromatography (GC) Conditions for Analysis of Related Compounds
| Parameter | Condition 1 (for 2,4-D Methyl Ester) epa.gov | Condition 2 (for 2,4-Dichloroanisole) epa.gov |
|---|---|---|
| Column | Durabond-1 (15 m x 0.25 mm, 0.25 µm film) | Durabond-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Oven Program | 60°C (2 min), then 10°C/min to 150°C, then 45°C/min to 200°C, then 10°C/min to 240°C (2 min hold) | 80°C (1.2 min), then 20°C/min to 320°C (2 min hold) |
| Injector | Not specified | Splitless |
| Carrier Gas | Not specified | Helium |
| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally labile. deswater.com It is particularly useful for analyzing the parent acid, 2,4-D, and its polar transformation products without the need for derivatization. deswater.comajol.info
Reversed-phase HPLC is the most common mode used for these analyses, typically employing a C18 column. deswater.comajol.info The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of an aqueous component (often acidified water) and an organic solvent like acetonitrile or methanol (B129727). deswater.comajol.info A gradient elution, where the mobile phase composition is changed over time, is often necessary to separate compounds with a wide range of polarities. mdpi.com
Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, such as 230 nm or 280 nm for 2,4-D. ajol.info For quantitative analysis, the method's linearity, limit of detection (LOD), and limit of quantification (LOQ) are established. deswater.comajol.info
Table 2: Exemplary High-Performance Liquid Chromatography (HPLC) Conditions for Analysis of 2,4-D
| Parameter | Condition 1 deswater.com | Condition 2 ajol.info |
|---|---|---|
| Column | 100-5-C18 (250 mm × 4.6 mm) | Not specified |
| Mobile Phase | Acetonitrile: Deionized water: Acetic acid (80:19.5:0.5 v/v/v) | Isocratic or Gradient (details not provided) |
| Flow Rate | 1 mL/min | Not specified |
| Column Temperature | 40°C | 25°C |
| Detector | UV Detector | Diode Array Detector (DAD) |
| Wavelength | 283 nm | 230 and 280 nm |
| Injection Volume | 20 µL | 10 µL |
Mass Spectrometry for Structural Elucidation of Transformation Products
Mass spectrometry (MS) is an indispensable tool for identifying and structurally characterizing the transformation products of this compound. When coupled with chromatographic separation techniques (GC-MS and HPLC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is crucial for tentative identification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. nih.gov In electron impact (EI) ionization mode, molecules are fragmented in a reproducible manner, creating a characteristic mass spectrum that serves as a "fingerprint" for a specific compound. researchgate.net This allows for the identification of unknown transformation products by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley). nih.gov
For quantitative purposes and to enhance selectivity, GC-MS can be operated in selected ion monitoring (SIM) mode. epa.gov In SIM, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly improves the signal-to-noise ratio and lowers detection limits. epa.govnih.gov For instance, in the analysis of 2,4-dichloroanisole, ions at m/z 176, 178, and 161 are monitored for quantification and confirmation. epa.gov Similarly, for 2,4-D methyl ester, characteristic ions include m/z 234, 236, and 199. epa.gov
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of transformation products, especially those that are more polar and less volatile. auburn.eduinformaticsjournals.co.in Soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are typically used, which often result in the formation of an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. mdpi.comresearchgate.netbris.ac.uk
The primary advantage of tandem mass spectrometry (MS/MS) is its ability to perform fragmentation analysis. informaticsjournals.co.innih.gov The precursor ion (e.g., the [M+H]⁺ ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern provides valuable structural information that helps in the elucidation of the unknown compound's structure. mdpi.cominformaticsjournals.co.in For example, LC-MS analysis of the transformation of 2,4-D to 2,4-dichlorophenol (B122985) (2,4-DCP) shows the parent ion for 2,4-D at m/z 220.83 [M-H]⁻ and for 2,4-DCP at m/z 163.08 [M-H]⁻. researchgate.net
Advanced Spectroscopic Methods for Mechanistic Insights
While chromatography and mass spectrometry are key for separation and identification, advanced spectroscopic methods are vital for gaining deeper insights into reaction mechanisms and the transient intermediates involved in the transformation of this compound. irma-international.orgresearchgate.net These methods can provide detailed information about molecular structure and bonding.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to characterize transformation products once they are isolated. researchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule, while FTIR is used to identify specific functional groups present. UV-Vis spectroscopy can provide information about the electronic structure of the molecule and is often used as a detection method in HPLC. nih.gov These spectroscopic tools are essential for confirming the structures of transformation products proposed by mass spectrometry and for understanding the chemical changes that occur during degradation or metabolic processes. irma-international.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of chemical compounds. pharmtech.comnih.gov Its application in monitoring chemical reactions in real-time has become increasingly valuable in both academic and industrial research. pharmtech.comresearchgate.net The intrinsic quantitative nature of NMR allows for the direct and simultaneous measurement of both reactant and product concentrations without the need for response factor determination. nih.gov
In the context of the synthesis or transformation of this compound, NMR spectroscopy offers a unique window into the reaction progress. By acquiring spectra at various time points, researchers can track the disappearance of starting materials and the appearance of products. This is achieved by integrating the signals corresponding to specific protons in the molecules of interest. For instance, the formation of this compound could be monitored by observing the emergence of a singlet peak corresponding to the methyl protons of the acetate group and the characteristic signals from the protons on the dichlorophenyl ring.
Modern NMR techniques, including flow NMR, allow for in-line analysis of reaction mixtures, providing a continuous stream of data. pharmtech.com This approach is particularly advantageous for studying reaction kinetics and understanding mechanistic pathways. pharmtech.com By analyzing the rate of change in the concentrations of reactants and products, detailed kinetic models can be developed. Furthermore, the high resolution of NMR can help in the identification of transient intermediates or byproducts that may form during the reaction, offering deeper insights into the reaction mechanism.
Below is an interactive data table summarizing typical ¹H NMR chemical shifts that would be monitored during a hypothetical synthesis of this compound from (2,4-Dichlorophenyl)methanol and acetyl chloride.
| Compound | Functional Group | Proton Environment | Typical Chemical Shift (ppm) | Signal Multiplicity |
| (2,4-Dichlorophenyl)methanol | CH₂OH | Methylene protons | ~4.7 | Singlet |
| (2,4-Dichlorophenyl)methanol | Ar-H | Aromatic protons | 7.2-7.5 | Multiplet |
| Acetyl chloride | CH₃COCl | Methyl protons | ~2.7 | Singlet |
| This compound | CH₂OAc | Methylene protons | ~5.2 | Singlet |
| This compound | CH₃COO | Methyl protons | ~2.1 | Singlet |
| This compound | Ar-H | Aromatic protons | 7.3-7.6 | Multiplet |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. nih.govpurdue.edulibretexts.org The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wiley.com Different types of bonds and functional groups absorb IR radiation at specific frequencies, resulting in a unique spectral fingerprint of the molecule. wiley.com
For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the ester carbonyl group (C=O) and the carbon-oxygen single bonds (C-O) of the ester, as well as the aromatic ring and the carbon-chlorine bonds. The analysis of an IR spectrum can definitively indicate the success of a synthesis or the modification of the compound.
The most prominent and easily identifiable absorption band for this compound is the carbonyl (C=O) stretch of the ester group, which typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. libretexts.org The presence of the aromatic ring gives rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations of the ester group usually produce two bands, one in the 1250-1300 cm⁻¹ region (asymmetric stretch) and another in the 1000-1100 cm⁻¹ region (symmetric stretch). The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
The following interactive data table outlines the characteristic IR absorption frequencies for the functional groups present in this compound.
| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-O (Ester) | Asymmetric Stretch | 1250 - 1300 | Strong |
| C-O (Ester) | Symmetric Stretch | 1000 - 1100 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
UV-Visible Spectroscopy for Degradation Kinetics
UV-Visible (UV-Vis) spectroscopy is a widely used technique for quantitative analysis and for studying the kinetics of chemical reactions, including degradation processes. This method is based on the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions. The extent of absorption at a specific wavelength is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.
The degradation of this compound, for instance through processes like photocatalysis, can be effectively monitored using UV-Vis spectroscopy. researchgate.net The aromatic ring in the molecule contains a chromophore that absorbs UV light at a characteristic wavelength. As the compound degrades, the structure of the chromophore is altered or destroyed, leading to a decrease in the absorbance at that specific wavelength.
To study the degradation kinetics, a solution of this compound is exposed to the degradation conditions (e.g., UV light, a catalyst). At regular time intervals, a sample is withdrawn, and its UV-Vis spectrum is recorded. The decrease in the absorbance of the characteristic peak over time can be used to calculate the concentration of the remaining this compound. By plotting the concentration versus time, the rate of the degradation reaction can be determined. This data allows for the calculation of kinetic parameters such as the rate constant, which is crucial for understanding the efficiency and mechanism of the degradation process. For example, the degradation of similar chlorinated phenolic compounds has been successfully studied using this method. researchgate.net
An illustrative data table for a hypothetical UV-Vis kinetic study of this compound degradation is presented below.
| Time (minutes) | Absorbance at λmax | Concentration (M) |
| 0 | 1.200 | 1.00 x 10⁻⁴ |
| 10 | 0.960 | 8.00 x 10⁻⁵ |
| 20 | 0.768 | 6.40 x 10⁻⁵ |
| 30 | 0.614 | 5.12 x 10⁻⁵ |
| 40 | 0.491 | 4.09 x 10⁻⁵ |
| 50 | 0.393 | 3.28 x 10⁻⁵ |
| 60 | 0.314 | 2.62 x 10⁻⁵ |
Note: λmax refers to the wavelength of maximum absorbance for this compound. The concentration is calculated using a predetermined molar absorptivity coefficient.
Development of High-Throughput Screening Methods for Degradation Studies
High-throughput screening (HTS) encompasses a set of automated methods used to rapidly test a large number of samples for a specific activity. nih.gov In the context of degradation studies of this compound, HTS can be employed to efficiently screen various conditions or catalysts to identify the most effective means of breaking down this compound. The development of HTS assays is crucial for accelerating research in areas such as environmental remediation and the discovery of new catalysts.
The core of an HTS method for degradation studies involves a miniaturized assay format, typically in a microplate (e.g., 96- or 384-well plates), and an automated readout system. Each well of the microplate can represent a different experimental condition, such as a different catalyst, catalyst concentration, pH, or temperature. A solution of this compound is added to each well, and the degradation process is initiated.
The readout method must be rapid, sensitive, and amenable to automation. Several detection principles can be adapted for HTS of degradation. For example, a colorimetric assay could be developed where a degradation product reacts with a reagent to produce a colored compound, which can be quantified using a microplate reader. Alternatively, fluorescence-based assays can be designed where the degradation of the target compound leads to a change in fluorescence intensity. For instance, if a degradation product is fluorescent or quenches the fluorescence of a reporter molecule, this change can be measured.
The development of such HTS methods would involve several key steps:
Assay Design and Optimization: Selecting a suitable detection method and optimizing assay parameters such as reagent concentrations, incubation times, and temperature to ensure a robust and reproducible signal.
Automation and Miniaturization: Adapting the assay to a microplate format and using liquid handling robots for precise and rapid dispensing of reagents and samples.
Data Analysis and Management: Implementing software for automated data acquisition from the microplate reader and for the analysis of large datasets to identify "hits" – conditions that lead to significant degradation.
The application of HTS to the degradation of this compound would enable the rapid evaluation of a vast chemical space of potential catalysts or degradation-promoting conditions, thereby significantly accelerating the discovery of effective remediation strategies.
Computational Chemistry and Theoretical Investigations of 2,4 Dichlorophenyl Methyl Acetate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like (2,4-Dichlorophenyl)methyl acetate (B1210297). By approximating the electron density of a system, DFT can accurately predict various molecular characteristics.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic behavior of (2,4-Dichlorophenyl)methyl acetate is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap generally implies higher reactivity. nih.govnih.gov
For aliphatic esters like methyl acetate, the HOMO is primarily localized on the carbonyl oxygen and carbon atoms. ucsb.edu In contrast, the LUMO is mainly centered on the carbonyl carbon, which acts as the electrophilic site for nucleophilic attack. ucsb.edu In the case of this compound, the presence of the dichlorophenyl ring introduces additional complexity to the electronic structure.
The HOMO-LUMO energy gap can be influenced by various structural features. For instance, aromatic rings and heteroatoms with lone pair electrons tend to decrease the energy gap, thereby increasing reactivity. nih.gov Conversely, saturated alkyl chains can increase the gap. nih.gov The calculated HOMO-LUMO gap for a related Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, was found to be low, indicating high chemical reactivity and polarizability. nih.gov
Table 1: Key Electronic Properties from DFT Calculations
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. aimspress.com |
Vibrational Analysis and Spectroscopic Property Prediction
DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of this compound. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. researchgate.net For instance, in a study of methyl acetate, the C=O stretching vibration was identified at a specific wavenumber. researchgate.net Similar analyses can be applied to this compound to understand how the dichlorophenyl group influences the vibrational modes of the ester functionality.
Computational methods like DFT can also be used to study the structural stability of related compounds, such as 2,4-dichlorophenoxyacetic acid, by comparing the energies of different conformers. nih.gov The vibrational frequencies of the most stable conformer can then be calculated and assigned based on experimental data. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netscienceopen.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.deresearchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetate group, particularly the carbonyl oxygen, making them potential sites for electrophilic interaction. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms. scienceopen.com The chlorine atoms on the phenyl ring would create electron-deficient regions, potentially influencing the molecule's reactivity towards nucleophiles.
Molecular Dynamics Simulations
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. These models often use descriptors derived from computational methods, such as DFT, to predict the reactivity of new or untested compounds. mit.edu For example, a QSRR model could be developed to predict the rate of a specific reaction involving this compound based on calculated electronic or steric parameters. While specific QSRR models for this compound are not extensively documented, the principles of QSRR are widely applied in chemical research and could be used to understand its reactivity profile.
Prediction of Reaction Pathways and Transition States
Computational chemistry, particularly DFT, can be used to elucidate potential reaction pathways and identify the corresponding transition states for reactions involving this compound. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most favorable reaction mechanism. researchgate.net This approach is crucial for understanding reaction kinetics and designing more efficient synthetic routes. nih.govchemrxiv.org For instance, DFT calculations can be used to explore the steps of a chemical reaction, providing insights into the energy barriers and spontaneity of each step. researchgate.net
Role of 2,4 Dichlorophenyl Methyl Acetate in Specialized Chemical Research
As a Precursor or Intermediate in Organic Synthesis
The primary role of (2,4-Dichlorophenyl)methyl acetate (B1210297) in chemical research is as an intermediate or precursor for the synthesis of more complex molecules. guidechem.com Its structure provides a robust scaffold that can be modified through various chemical reactions to build target compounds.
(2,4-Dichlorophenyl)methyl acetate and its parent acid, 2,4-dichlorophenylacetic acid, are recognized as important intermediates in the production of fine chemicals, particularly for the pharmaceutical and agrochemical industries. guidechem.comevitachem.com The 2,4-dichlorophenyl moiety is a key structural feature in several biologically active compounds.
For instance, structures containing the 2,4-dichlorophenyl group are integral to certain antifungal agents. A key intermediate in the synthesis of the widely used antifungal drug itraconazole (B105839) is cis-2-(2,4-dichlorophenyl)-2-( guidechem.comevitachem.comnih.gov-triazol-1-ylmethyl)- guidechem.comnih.govdioxolane-4-methylmethanesulfonate. google.com The synthesis of this complex molecule relies on building blocks that provide the core 2,4-dichlorophenyl structure, highlighting the importance of precursors like this compound in accessing such advanced pharmaceutical targets. google.com
The compound serves as a building block, where the ester group can be hydrolyzed to the corresponding carboxylic acid or the benzyl (B1604629) position can be functionalized, allowing for the construction of more elaborate molecular architectures used in medicinal chemistry research. evitachem.com
While direct applications of this compound in polymer science are not extensively documented, closely related derivatives are utilized in creating specialized polymers. A study detailed the synthesis of copolymers using 2,4-dichlorophenyl methacrylate (B99206) (2,4-DMA), a molecule with the same dichlorinated phenyl group but a methacrylate ester. zendy.io
In this research, 2,4-DMA was copolymerized with 4-chloro-3-methylphenyl methacrylate (CMPM) using an initiator in toluene (B28343). zendy.io The resulting copolymers were characterized to determine their composition and thermal properties. The study of such copolymers helps in understanding how the incorporation of chlorinated phenyl groups influences the properties of the final material, such as thermal stability and potential for antimicrobial activity. zendy.io
Furthermore, in the field of materials science, the parent compound 2,4-dichlorophenoxyacetic acid (2,4-D) has been used as a template molecule to create molecularly imprinted polymers (MIPs). researchgate.net These MIPs are engineered materials with cavities that selectively recognize and bind to the target molecule (2,4-D). This technology is used to develop selective solid-phase extraction materials for preconcentrating and determining trace amounts of these compounds in environmental or biological samples. researchgate.net This demonstrates the utility of the 2,4-dichlorophenyl structure in designing advanced functional materials.
Studies on Structure-Reactivity Relationships in Chlorinated Esters
The study of this compound and related chlorinated esters provides valuable insights into structure-reactivity relationships. The number and position of chlorine atoms on the phenyl ring, as well as the nature of the ester group, significantly modulate the compound's chemical and biological activity.
Comparative studies on different forms of 2,4-dichlorophenoxyacetic acid (the parent acid), such as the acid itself, its dimethylamine (B145610) salt, and its 2-ethylhexyl ester, have been conducted to understand how the functional group affects its biological activity. nih.gov These studies demonstrate that while the core toxicity profile may be comparable, the physicochemical properties conferred by the ester or salt form can influence absorption and distribution. nih.gov
The reactivity of the chlorinated phenyl ring itself is a subject of research. Studies on the chlorination of phenols, including 2,4-dichlorophenol (B122985), reveal complex reaction pathways. The presence of chlorine substituents directs further electrophilic substitution and can lead to ring-opening reactions under certain conditions, forming various byproducts. nih.gov Understanding these pathways is crucial for predicting the fate of chlorinated compounds in chemical processes and the environment. Kinetic studies on related systems, such as the reaction of N-chlorosuccinimide with substituted benzyl phenyl ethers, further elucidate how electron-withdrawing groups like chlorine affect reaction rates, providing a fundamental basis for predicting the reactivity of chlorinated esters in various chemical transformations. jocpr.com
Application in Chemical Probe Development for Mechanistic Studies
A significant application of molecules with the 2,4-dichlorophenyl structure is in the development of chemical probes for mechanistic and diagnostic studies. These probes are tools designed to interact with biological systems in a specific way to allow researchers to study a particular process or quantify a substance.
A prominent example is the use of 2,4-dichlorophenoxyacetic acid (2,4-D) as a hapten. nih.govnih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. By conjugating 2,4-D to a carrier protein, researchers have generated specific antibodies that can selectively recognize and bind to chlorophenoxyacetic acid pesticides. nih.gov These antibodies are the core components of immunoassays, which are highly sensitive analytical methods used to detect and quantify these pesticides in environmental and food samples. nih.gov In this context, the 2,4-D molecule acts as a chemical probe to generate the biological recognition elements (antibodies) needed for the assay.
Additionally, the parent compound 2,4-D has been used as a chemical probe to investigate toxicological mechanisms. In one study, 2,4-D was used to treat pancreatic β-cells to understand its effect on cell viability and function. nih.gov The research showed that 2,4-D induces oxidative stress and activates specific signaling pathways (like the AMPKα pathway), leading to apoptosis (programmed cell death). nih.gov Here, 2,4-D serves as a tool to perturb the cellular system and probe the molecular mechanisms underlying its toxicity.
Compound Names
Emerging Research Frontiers and Methodological Challenges Concerning 2,4 Dichlorophenyl Methyl Acetate
Integration of Multi-Omics Approaches in Biodegradation Research
Understanding the microbial degradation of chlorinated aromatic compounds like (2,4-Dichlorophenyl)methyl acetate (B1210297) requires a deep dive into the molecular machinery of the microorganisms responsible. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens to view these complex biological processes. nih.gov This integrated approach allows for a comprehensive and systematic understanding of the biodegradation pathways, moving beyond the identification of a single gene or enzyme to a full picture of the cellular response. nih.govnih.gov
While specific multi-omics studies on (2,4-Dichlorophenyl)methyl acetate are not yet prevalent, research on the parent compound 2,4-D and other pesticides provides a clear roadmap. For instance, numerous bacterial and fungal strains capable of degrading 2,4-D have been identified, including species of Cupriavidus, Pseudomonas, Aspergillus, and Umbelopsis. nih.govnih.gov Further in-depth research based on multi-omics is considered essential to fully understand the role of these organisms and the evolution of novel catabolic pathways. nih.gov
Proteomic analyses, for example, have been instrumental in identifying the specific enzymes involved in the degradation of similar compounds. In the case of the fungicide iprodione, which also contains a dichlorophenyl group, comparative proteomics helped identify amidases as key enzymes in its breakdown by Achromobacter sp. nih.gov For 2,4-D, the key enzymes of the well-known tfd pathway, such as 2,4-D dioxygenase (TfdA) and 2,4-dichlorophenol (B122985) hydroxylase (TfdB), are prime targets for proteomic investigation to understand their expression and regulation under different environmental conditions. nih.gov By applying these multi-omics strategies to this compound, researchers can identify the specific esterases that catalyze the initial hydrolysis step to 2,4-Dichlorophenol (2,4-DCP) and the subsequent enzymes involved in ring cleavage.
Table 1: Overview of Multi-Omics Techniques in Biodegradation Research
| Omics Discipline | Approach | Scope of Analysis | Application in this compound Research |
| Genomics | Whole Genome Sequencing (WGS) | Identifies all genes in a degrading microorganism, including potential catabolic genes (e.g., for esterases, dioxygenases). | Uncovering the genetic blueprint of novel microbial strains capable of degrading the compound. |
| Transcriptomics | RNA-Seq | Quantifies gene expression, revealing which genes are activated in the presence of the pollutant. | Determining the regulatory networks and specific genes that are switched on during the breakdown process. |
| Proteomics | Mass Spectrometry (LC-MS/MS) | Identifies and quantifies the full suite of proteins (the proteome) expressed by an organism. nih.gov | Directly identifying the enzymes (e.g., esterases, hydroxylases) actively carrying out the degradation. nih.gov |
| Metabolomics | GC-MS, LC-MS | Identifies and quantifies small-molecule metabolites, providing a snapshot of cellular metabolism. | Tracking the formation of degradation intermediates and end-products in real-time. |
Advanced Spectroscopic Techniques for In Situ Monitoring of Transformations
A significant challenge in environmental chemistry is monitoring the transformation of pollutants in real-time and directly within their natural environment (in situ), without disruptive sample extraction. Advanced spectroscopic techniques, particularly Raman spectroscopy, are emerging as powerful tools for this purpose. infinitalab.com Raman spectroscopy is a non-destructive light-scattering technique that provides detailed information about molecular vibrations, effectively generating a unique chemical fingerprint for each compound. infinitalab.commdpi.com Its low sensitivity to water makes it exceptionally well-suited for analyzing aqueous samples. mdpi.com
The application of Raman spectroscopy for the on-line monitoring of water pollution by pesticides and other organic molecules is an area of active research. infinitalab.com For a compound like this compound, this technique could potentially track its disappearance and the simultaneous appearance of its primary degradation product, 2,4-DCP, by monitoring specific Raman peaks associated with the ester linkage and the aromatic ring structure.
To overcome the challenge of detecting low environmental concentrations, researchers utilize enhanced Raman techniques:
Surface-Enhanced Raman Spectroscopy (SERS): This method dramatically amplifies the Raman signal by adsorbing the target molecules onto metallic nanostructures (typically silver or gold). mdpi.com SERS can increase sensitivity by several orders of magnitude, enabling the detection of trace amounts of pollutants. mdpi.com For example, SERS has been successfully used to detect the pesticide thiram (B1682883) at very low concentrations. mdpi.com
Hollow-Core Fiber SERS: Recent innovations include using hollow-core fibers coated with silver nanoparticles. nih.gov This setup confines the laser light and the sample, maximizing the interaction and enhancing the signal, which has been demonstrated for detecting toluene (B28343) in water at concentrations as low as 0.53 mg/L. nih.gov
These in situ spectroscopic methods promise to revolutionize the study of this compound's environmental fate, providing continuous data on transformation kinetics that is impossible to obtain with traditional grab-sampling and chromatographic analysis. infinitalab.commdpi.com
Table 2: Spectroscopic Techniques for In Situ Monitoring
| Technique | Principle | Advantages for Pollutant Monitoring | Potential Application for this compound |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. infinitalab.com | Non-destructive, rapid, low interference from water, suitable for in-line process monitoring. mdpi.com | Real-time tracking of the hydrolysis of the ester bond and changes to the dichlorophenyl ring structure during degradation. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Raman signal amplification for molecules adsorbed on a nanostructured metal surface. mdpi.com | Extremely high sensitivity, capable of trace-level and even single-molecule detection. mdpi.com | Detecting residual this compound and its transformation products at environmentally relevant low concentrations in water. |
Development of Predictive Models for Environmental Fate under Complex Conditions
Predicting how a chemical like this compound will behave in the environment—where it will go, how long it will persist, and what it will transform into—is crucial for risk assessment. nih.gov Given the immense number of chemical compounds and their transformation products, experimentally determining the environmental fate of each one is impractical. frontiersin.org Therefore, there is a growing reliance on the development of predictive environmental fate models. frontiersin.orgnih.govnih.gov
These models integrate a chemical's physical-chemical properties with environmental parameters to forecast its distribution and persistence. Key approaches include:
Quantitative Structure-Activity Relationship (QSAR) models: These models correlate a molecule's structure with its properties, such as water solubility, soil sorption coefficient (Koc), and degradation half-life. frontiersin.org For transformation products where experimental data is scarce, QSARs can provide essential estimates for use in risk assessments. researchgate.net
Catchment-Scale Models: Sophisticated models like PRZM (Pesticide Root Zone Model), SWAT (Soil and Water Assessment Tool), and PELMO (Pesticide Leaching Model) are used in regulatory contexts to simulate pesticide transport from agricultural fields to water bodies, considering factors like weather, soil type, and farming practices. frontiersin.orgstone-env.com
A major future direction is the integration of these different model types. frontiersin.org An ideal system would fuse models that predict transformation pathways with QSARs that estimate the properties of the resulting products, and finally, with environmental fate models that simulate their transport. frontiersin.org Such an integrated framework could provide a comprehensive environmental assessment based solely on the molecular structure of the parent compound, like this compound. frontiersin.org
Challenges in Elucidating Minor Degradation Pathways and Products
While the primary degradation pathway for many phenoxy herbicides is well-established, identifying all the minor transformation products remains a significant analytical challenge. The parent compound, 2,4-D, typically degrades via cleavage of the ether bond to form 2,4-dichlorophenol (2,4-DCP), which is then further broken down. nih.govresearchgate.net It is highly probable that this compound is first hydrolyzed to 2,4-D and/or 2,4-DCP.
However, alternative and minor pathways can lead to a variety of other products. For example, studies with genetically modified cotton that has enhanced 2,4-D metabolism showed that 2,4-DCP and its conjugates could become major residues, demonstrating how biological systems can alter degradation routes. fao.org Fungal degradation can also produce different intermediates. nih.govresearchgate.net
The challenges in this area are manifold:
Low Concentrations: Minor products are often formed at very low concentrations, making them difficult to detect and distinguish from background chemical noise.
Lack of Standards: Analytical confirmation often requires authentic chemical standards, which are frequently unavailable for novel or unexpected metabolites.
Complex Matrices: Environmental samples (soil, water) are complex mixtures, and the matrix itself can interfere with the detection and identification of trace-level products.
Bioaccumulation Potential: As seen with other chlorinated compounds like DDT, even minor and historically unmonitored transformation products can be persistent and bioaccumulate in the food web, posing a long-term risk. nih.gov
Elucidating these minor pathways is critical for a complete understanding of the environmental risk, as some transformation products can be more persistent or toxic than the parent compound. nih.gov Advanced analytical instrumentation, such as high-resolution mass spectrometry, is essential to detect and tentatively identify these unknown metabolites for which no standards exist.
Table 3: Known and Probable Major Degradation Products of 2,4-D and its Derivatives
| Parent Compound | Primary Transformation Product(s) | Degradation Step | Significance |
| This compound | 2,4-Dichlorophenoxyacetic acid (2,4-D) / 2,4-Dichlorophenol (2,4-DCP) | Ester Hydrolysis | Initial breakdown step, releasing the core herbicide structure. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol (2,4-DCP) | Ether bond cleavage | A key and well-documented step in the canonical tfd pathway. nih.gov |
| 2,4-Dichlorophenol (2,4-DCP) | Dichlorocatechol | Ring hydroxylation | Prepares the aromatic ring for cleavage. nih.gov |
| Dichlorocatechol | 2,4-dichloro-cis,cis-muconate | Ring cleavage | Breaks the stable aromatic ring, leading to further breakdown. nih.gov |
Future Directions in Sustainable Synthesis and Degradation Strategies
Future research concerning this compound will increasingly focus on sustainability, encompassing both its synthesis and its removal from the environment.
Sustainable Synthesis: The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While the conventional synthesis of 2,4-D involves reacting 2,4-dichlorophenol with chloroacetic acid, future efforts could focus on:
Using less hazardous solvents and reagents.
Improving energy efficiency through catalysis.
Designing processes that minimize waste by-products.
Exploring biocatalytic routes, where enzymes are used to perform specific chemical transformations under mild conditions.
Sustainable Degradation Strategies: Bioremediation, which uses microorganisms to break down pollutants, is considered a more sustainable and cost-effective approach compared to physical or chemical methods. nih.gov Future directions in this area include:
Biostimulation and Bioaugmentation: Optimizing environmental conditions to stimulate native degrading populations or introducing specialized microbial strains to contaminated sites.
Enzyme Technology: Immobilizing specific enzymes (e.g., esterases, dioxygenases) on stable supports for use in bioreactors to treat contaminated water.
Genetic Engineering: Developing microorganisms with enhanced degradation capabilities for specific, recalcitrant compounds.
Targeted Protein Degradation: Exploring novel concepts like Proteolysis-Targeting Chimeras (PROTACs), which are being developed in medicine to selectively target and degrade specific proteins. researchgate.net While currently focused on human health, the underlying principle of creating bifunctional molecules that link a target to a degradation system could inspire future environmental remediation technologies.
The ultimate goal is to create a circular economy approach for such chemicals, where they are synthesized efficiently and with minimal impact, and where effective, green strategies exist for their complete and safe degradation after use.
Q & A
Q. What established synthetic methodologies are available for (2,4-Dichlorophenyl)methyl acetate, and what reaction parameters critically influence yield?
Methodological Answer: The synthesis typically involves esterification of 2,4-dichlorophenylacetic acid with methanol under acidic catalysis. For example, dissolving 0.01 moles of the acid in methanol with 1 mL concentrated sulfuric acid, followed by 4-hour reflux. Post-reaction, the mixture is quenched in ice water, filtered, washed, and recrystallized from ethanol to isolate the product as an oily residue . Critical parameters include:
- Catalyst concentration : Excess sulfuric acid ensures complete esterification.
- Reflux duration : Insufficient time (<4 hours) may reduce conversion.
- Purification : Recrystallization from ethanol improves purity but may require optimization for oily products.
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- Chromatography : Use HPLC or GC-MS with certified reference standards (e.g., 2,4-Dichlorophenyl acetic acid-methyl ester at 100 µg/mL in methyl tert-butyl ether) for calibration .
- Spectroscopy : FT-IR to confirm ester carbonyl (~1740 cm⁻¹) and aromatic C-Cl bonds. NMR (¹H/¹³C) to verify substitution patterns on the phenyl ring.
- Purity assessment : Compare retention times against derivatized performance check standards containing structurally similar compounds (e.g., 4-Nitrophenol, Dinoseb) .
Q. What are the best practices for safe handling and storage?
Methodological Answer:
- Handling : Conduct reactions in a fume hood with PPE (gloves, goggles). Avoid inhalation or skin contact due to unknown toxicity .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Monitor for hydrolysis by periodic TLC or GC analysis.
- Disposal : Neutralize acidic residues before disposal according to institutional guidelines for halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity of this compound derivatives?
Methodological Answer:
- In silico docking : Compare binding affinities of derivatives to target receptors (e.g., GABA receptor) using software like AutoDock. In one study, benzyl-substituted derivatives showed lower affinity than reference drugs, explaining lack of anticonvulsant activity .
- In vivo validation : Use standardized models (e.g., PTZ-induced seizures in mice) to test efficacy. If results conflict, control variables like dosing schedule, solvent (e.g., DMSO vs. saline), and genetic background .
- Meta-analysis : Cross-reference data with structural analogs (e.g., 4-chlorophenyl acetate derivatives) to identify trends in substituent effects .
Q. How should structure-activity relationship (SAR) studies be designed to improve pharmacological profiles?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 2- or 4-positions to modulate lipophilicity and receptor binding. For example, 1-benzyl substitution in quinazolinone derivatives reduced anticonvulsant activity, suggesting steric hindrance .
- In vitro assays : Test enzyme inhibition (e.g., GABA transaminase) to identify pharmacophore contributions. Use kinetic studies (IC₅₀, Ki) to quantify potency.
- Conformational analysis : Perform molecular dynamics simulations to assess flexibility of the ester linkage and its impact on target interaction .
Q. What methodologies enable trace-level detection of this compound in environmental or biological matrices?
Methodological Answer:
- Derivatization : Convert the ester to a methyl or trimethylsilyl derivative for enhanced GC-MS volatility. Use MTBE as a solvent for extraction to minimize interference .
- Matrix-matched calibration : Spike analyte-free matrices (e.g., soil, plasma) with certified standards (e.g., 5151-SME at 100 µg/mL) to account for matrix effects .
- Performance checks : Include internal standards (e.g., 4,4’-Dibromooctafluorobiphenyl) to monitor recovery rates and column efficiency during runs .
Q. How can researchers optimize synthetic routes to minimize byproducts during scale-up?
Methodological Answer:
- Catalyst screening : Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid) for milder conditions and reduced side reactions.
- Process monitoring : Use inline FT-IR or Raman spectroscopy to track esterification progress and detect intermediates.
- Purification optimization : Replace recrystallization with flash chromatography (e.g., hexanes/ethyl acetate gradients) for higher recovery of oily products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
